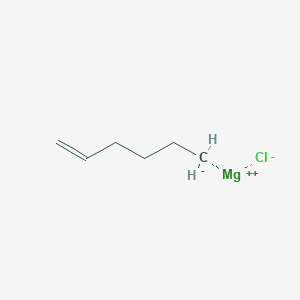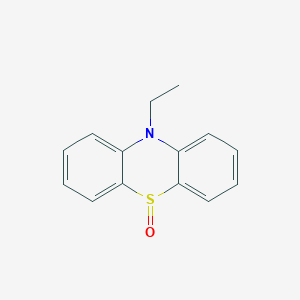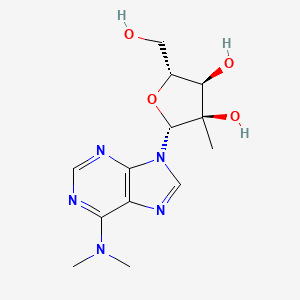
2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Dimethyl-2’C-methyladenosine is a modified nucleoside that plays a significant role in RNA biology. It is a derivative of adenosine, where the nitrogen at the sixth position and the 2’-hydroxyl group of the ribose are both methylated. This compound is part of the broader family of RNA modifications that regulate various biological processes, including gene expression, RNA stability, and translation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-Dimethyl-2’C-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position and the 2’-hydroxyl group. The final steps involve deprotection to yield the desired compound. Common reagents used in these reactions include methyl iodide for methylation and various protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl protection .
Industrial Production Methods: Industrial production of N6-Dimethyl-2’C-methyladenosine may involve enzymatic methods using methyltransferases that specifically target the N6 and 2’-hydroxyl positions. These enzymes can be produced recombinantly and used in large-scale bioreactors to achieve high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N6-Dimethyl-2’C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Although less common, reduction reactions can target the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced ribose forms, and various substituted adenosine derivatives .
Applications De Recherche Scientifique
N6-Dimethyl-2’C-methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleosides.
Biology: Plays a role in the regulation of mRNA stability and translation, making it a crucial molecule in epigenetic studies.
Medicine: Investigated for its potential role in cancer therapy, as it can influence the expression of oncogenes and tumor suppressor genes.
Industry: Utilized in the development of RNA-based therapeutics and as a biomarker for certain diseases
Mécanisme D'action
The mechanism of action of N6-Dimethyl-2’C-methyladenosine involves its incorporation into RNA, where it affects various RNA metabolic processesThe methylation at the N6 position can enhance or inhibit the binding of these proteins, thereby regulating gene expression .
Comparaison Avec Des Composés Similaires
N6-Methyladenosine: Similar in structure but lacks the 2’-methyl group.
2’-O-Methyladenosine: Similar but lacks the N6-methyl group.
N1-Methyladenosine: Methylation occurs at the N1 position instead of N6
Uniqueness: N6-Dimethyl-2’C-methyladenosine is unique due to its dual methylation, which provides distinct biochemical properties. This dual modification can lead to different binding affinities with RNA-binding proteins and influence RNA metabolism in ways that single methylations cannot .
Propriétés
Formule moléculaire |
C13H19N5O4 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9-,12-,13-/m1/s1 |
Clé InChI |
MOIHLLGNDAAJQZ-NHULRPGXSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



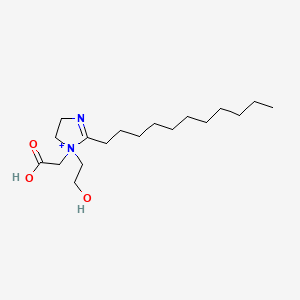
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
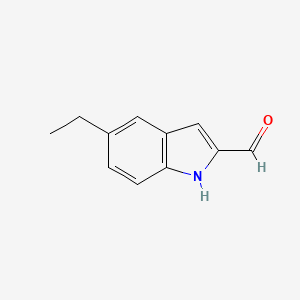


![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
